molecular formula C23H15ClN4O3 B2609369 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-92-6

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2609369
CAS No.: 901044-92-6
M. Wt: 430.85
InChI Key: DQSFUTSMWZDYMK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.

    Construction of the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic conditions.

    Introduction of substituents:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution reactions, and specific solvents to facilitate the reactions.

Scientific Research Applications

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways, where the compound can influence cellular responses by altering the activity of key signaling molecules .

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives with different substituents. These compounds share the core structure but differ in their chemical and biological properties due to variations in the substituents. Some examples include:

  • 1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-chlorophenyl)-8-methoxy-3-(4-hydroxyphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-chlorophenyl)-8-methoxy-3-(4-aminophenyl)-1H-pyrazolo[4,3-c]quinoline

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSFUTSMWZDYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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